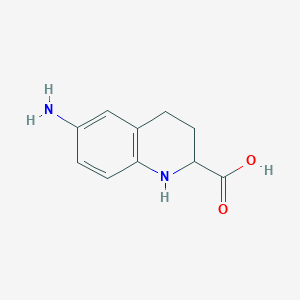

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group It is a derivative of quinoline, a structure known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be achieved through several methodsThis can be done using reagents like sodium borohydride for reduction and ammonia or an amine for the amino group introduction .

Another method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring . This reaction is often followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Protection/Deprotection of Functional Groups

The amino group undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in dichloromethane or dimethylformamide (DMF), often with triethylamine as a base. Deprotection is achieved via trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine for further reactions .

The carboxylic acid group can be esterified using methanol/HCl or protected as a tert-butyl ester, which is stable under basic conditions but cleaved under acidic hydrolysis .

Coupling Reactions

The compound participates in peptide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC):

R-NH2+R’-COOHEDC/HOBtR-NH-C(O)-R’+by-products

This reaction is critical for synthesizing peptide-based drug candidates .

Example Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 0–25°C | 65–85 |

| DCC/DMAP | CH2Cl2 | 25°C | 70–90 |

Cyclization and Ring-Opening Reactions

The tetrahydroquinoline core enables regioselective cyclization. For example, acid-catalyzed cyclization forms fused polycyclic structures , while base-mediated reactions yield isoindole derivatives . Ring-opening via oxidation with KMnO4 or RuO4 generates quinoline-2-carboxylic acids .

Reduction and Hydrogenation

Catalytic hydrogenation (H2, Pd/C or Pt/C) reduces the aromatic ring to decahydroquinoline derivatives. Stereoselectivity depends on the catalyst:

Nucleophilic Substitutions

The deprotected amino group participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetyl derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 .

Enzymatic Deracemization

Chiral resolution using D-amino acid oxidase (DAAO) and ammonia-borane achieves enantiomeric purity (>99% ee) for (S)-isomers, critical for asymmetric synthesis .

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been utilized in creating antibiotics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance biological activity and reduce side effects, making it a valuable intermediate in drug development .

2. Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties by acting as antagonists at the NMDA receptor complex. These compounds have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Specifically, certain enantiomers of this compound have shown efficacy in preventing neurotoxic damage associated with strokes and other neurological conditions .

3. Antimicrobial Activity

The compound has been linked to the development of new antimicrobial agents. Its derivatives have demonstrated significant activity against various bacterial pathogens and have been incorporated into fluoroquinolone antibiotics, which are effective against a broad spectrum of infections .

Agrochemical Applications

1. Agrochemical Intermediates

this compound is also used as an intermediate in the production of agrochemicals such as pesticides and herbicides. The compound undergoes chemical transformations to yield active ingredients that enhance agricultural productivity .

2. Dyes and Pigments

The compound serves as a precursor in the synthesis of dyes used in textile industries. Its ability to form stable complexes with various substrates makes it suitable for producing vibrant colors in dyes .

Industrial Applications

1. Plastics Production

In the industrial sector, this compound is used as an intermediate in the production of plastics. It contributes to the synthesis of polymers that possess desirable mechanical properties and thermal stability .

2. Lubricants

The compound is added to lubricants to improve their performance by reducing friction and enhancing durability. This application is particularly relevant in high-performance machinery where lubrication is critical for operational efficiency .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Pharmaceuticals | Drug synthesis (antibiotics, anti-inflammatories) | Key building block for various drug formulations |

| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |

| Antimicrobial activity | Effective against bacterial pathogens | |

| Agrochemicals | Pesticides and herbicides | Enhances agricultural productivity |

| Dyes and pigments | Used in textile industries | |

| Industrial Applications | Plastics production | Contributes to polymer synthesis |

| Lubricants | Improves performance and reduces friction |

Case Studies

Case Study 1: Neuroprotective Properties

A study demonstrated that specific derivatives of this compound effectively inhibited NMDA-induced neurotoxicity in animal models. The findings suggest potential applications in treating conditions like stroke and Alzheimer's disease .

Case Study 2: Antibiotic Development

Research on fluoroquinolone antibiotics has shown that incorporating structural modifications based on this compound enhances their efficacy against resistant bacterial strains while minimizing adverse effects .

Mechanism of Action

The mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but lacks the amino group.

6-Nitro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Contains a nitro group instead of an amino group.

2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.

Uniqueness

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Biological Activity

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THQCA belongs to the class of tetrahydroquinoline derivatives, characterized by a bicyclic structure that includes a quinoline ring fused with a saturated cyclohexane. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THQCA and its derivatives. For instance, derivatives of THQCA have been evaluated for their activity against ovarian cancer cell lines. A notable derivative exhibited a GI50 value ranging from 13.52 to 31.04 μM against various cancer cell lines, indicating potent anticancer effects . The mechanism of action appears to involve the modulation of microRNA (miRNA) maturation through interactions with the TRBP protein .

Table 1: Anticancer Activity of THQCA Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative 1 | SKOV-3 | 13.52 | TRBP-dependent modulation of miRNA |

| Derivative 2 | A2780 | 31.04 | Synergistic effect with cisplatin |

| Enoxacin | SKOV-3 | 125 | RNAi-enhancing activity |

Neurological Effects

THQCA has also been studied for its neuroprotective properties. Research indicates that certain tetrahydroisoquinoline derivatives can exert excitatory effects on locomotor activity in animal models. Specifically, some derivatives were found to increase locomotor activity transiently after peripheral injection in mice . This suggests potential applications in treating neurodegenerative diseases or conditions associated with impaired motor function.

Table 2: Neurological Effects of THQCA Derivatives

| Compound | Effect on Locomotion | Administration Route |

|---|---|---|

| 7-Hydroxy Derivative | Increased locomotion | Intraperitoneal injection |

| 7-Hydroxy-6-Methoxy Derivative | Increased locomotion | Intraperitoneal injection |

The biological activities of THQCA can be attributed to several mechanisms:

- TRBP Interaction : The binding affinity to TRBP is crucial for its anticancer activity, as it modulates siRNA and miRNA pathways .

- NMDA Receptor Antagonism : Some derivatives have been identified as antagonists at the NMDA receptor complex, which may contribute to their neuroprotective effects .

- Endogenous Modulation : Certain compounds derived from THQCA have been detected in the brain and may play physiological roles in modulating neurotransmitter levels .

Ovarian Cancer Research

A study focused on the evaluation of various quinolone derivatives against ovarian cancer cell lines demonstrated that specific modifications to the THQCA structure significantly enhanced anticancer potency. The research indicated that non-aromatic moieties at specific positions on the quinoline scaffold were less tolerated, emphasizing the importance of structural optimization in drug design .

Neuroprotective Studies

In another investigation, researchers explored the effects of tetrahydroisoquinoline derivatives on locomotor activity in mice. The study found that certain compounds could increase activity levels significantly, suggesting their potential utility in treating conditions characterized by reduced motor function or neurodegeneration .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3,11H2,(H,13,14) |

InChI Key |

PIYYIUZBVPRWOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.